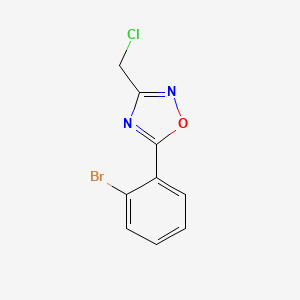

5-(2-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(2-bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c10-7-4-2-1-3-6(7)9-12-8(5-11)13-14-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPNZOAIFNPJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Hydroxylamine Intermediate and Chloracetylation

A well-documented method starts from 2-bromobenzaldehyde or 2-bromobenzoic acid derivatives, which are converted into 2-bromophenylhydroxylamine or hydrazide intermediates. These intermediates are then reacted with chloroacetyl chloride to introduce the chloromethyl group, followed by cyclization to the oxadiazole ring.

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 2-bromophenylhydroxylamine | 2-bromobenzaldehyde + hydroxylamine hydrochloride, ethanol, reflux | Formation of 2-bromophenylhydroxylamine |

| 2 | Chloracetylation | 2-bromophenylhydroxylamine + chloroacetyl chloride, triethylamine, dichloromethane, room temp, 8 h | Formation of 2-bromophenylhydroxylamine chloracetate intermediate |

| 3 | Cyclization | Intermediate + base (e.g., sodium hydride or potassium carbonate), toluene, reflux, 6 h | Formation of 5-(2-bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole |

This method is supported by patent literature describing analogous compounds, where 4-bromophenyl analogues were synthesized using similar steps with yields around 70% after purification by silica gel chromatography.

Cyclization of Hydrazide with Chloroacetyl Chloride

Another approach involves direct reaction of 2-bromobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through acylation of the hydrazide followed by intramolecular cyclization to the oxadiazole ring.

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Acylation | 2-bromobenzohydrazide + chloroacetyl chloride, triethylamine, THF, 60-80°C | Formation of acyl hydrazide intermediate |

| 2 | Cyclization | Heating under reflux in polar aprotic solvent (e.g., THF or DMF) | Formation of this compound |

This method is commonly used in laboratory synthesis and can be optimized by controlling temperature, solvent polarity, and stoichiometry to improve yields and purity.

Alternative Routes and Variations

- Use of 2-bromophenylhydrazine derivatives and chloroacetic acid derivatives under dehydrating conditions to induce cyclization.

- Employing microwave-assisted synthesis to reduce reaction times and enhance yields.

- Utilizing different bases or catalysts to facilitate ring closure.

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 60–110°C | Higher temperatures favor cyclization but risk decomposition |

| Solvent | Polar aprotic (DMF, THF, toluene) | Enhances solubility and reaction rate |

| Base | Triethylamine, potassium carbonate | Neutralizes HCl, promotes acylation and cyclization |

| Stoichiometry | Hydrazide:chloroacetyl chloride ~1:1.1–1.2 | Slight excess of acylating agent improves conversion |

| Reaction Time | 4–8 hours | Sufficient for complete cyclization |

- Column chromatography on silica gel using ethyl acetate/hexane mixtures.

- Recrystallization from suitable solvents such as ethanol or ethyl acetate.

- Extraction and washing to remove inorganic salts and side products.

- Nuclear Magnetic Resonance (NMR) : Proton signals for bromophenyl aromatic protons (δ 7.0–7.8 ppm) and chloromethyl protons (δ 4.5–4.7 ppm).

- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight (~273.5 g/mol).

- Infrared Spectroscopy (IR) : Characteristic oxadiazole ring vibrations and C–Cl stretching.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%).

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydroxylamine chloracetate cyclization | 2-bromobenzaldehyde → hydroxylamine derivative | Chloroacetyl chloride, triethylamine, toluene reflux | 6–8 h reflux | ~70 | Patent-supported, scalable |

| Hydrazide acylation and cyclization | 2-bromobenzohydrazide | Chloroacetyl chloride, triethylamine, THF reflux | 4–6 h reflux | 60–75 | Common lab method, easy purification |

| Microwave-assisted synthesis | Hydrazide or hydroxylamine derivatives | Chloroacetyl chloride, base | Minutes under microwave | Variable | Rapid, less explored |

- The presence of the bromine substituent at the ortho position influences the electronic properties and steric hindrance, affecting cyclization efficiency.

- The chloromethyl group is introduced via chloroacetylation, which requires careful control to avoid side reactions such as over-chlorination or hydrolysis.

- Reaction solvents and bases significantly impact yield and purity; polar aprotic solvents and mild bases are preferred.

- Chromatographic purification is essential to isolate the target compound from closely related by-products.

The preparation of this compound involves strategic synthesis of bromophenyl-substituted hydrazide or hydroxylamine intermediates, followed by chloracetylation and cyclization under reflux conditions. Optimizing reaction parameters such as temperature, solvent, and stoichiometry enhances yield and purity. Analytical techniques confirm the structure and quality of the product. These methods are supported by patent literature and experimental research, providing a robust foundation for both laboratory-scale and potential industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic aromatic substitution: The bromophenyl group can participate in reactions such as nitration, sulfonation, or halogenation.

Oxidation and reduction: The oxadiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Electrophilic aromatic substitution: Reagents such as nitric acid, sulfuric acid, or halogens in the presence of catalysts like iron(III) chloride.

Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

Nucleophilic substitution: Substituted oxadiazoles with various functional groups.

Electrophilic aromatic substitution: Bromophenyl derivatives with additional substituents.

Oxidation and reduction: Oxidized or reduced forms of the oxadiazole ring.

Scientific Research Applications

5-(2-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole is a compound of interest in various scientific research fields due to its unique structural features and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and agrochemicals, supported by comprehensive data tables and documented case studies.

Structural Formula

The structural formula of the compound can be represented as follows:

Medicinal Chemistry

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Several investigations have reported the anticancer potential of oxadiazole derivatives. For instance, a case study highlighted that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The compound's ability to induce apoptosis in these cells was attributed to the activation of caspase pathways.

Materials Science

Fluorescent Materials

The incorporation of this compound into polymer matrices has been explored for developing fluorescent materials. Studies show that this compound can enhance the photophysical properties of polymers used in optoelectronic devices . The fluorescence emission properties make it suitable for applications in organic light-emitting diodes (OLEDs).

Agrochemicals

Herbicidal Activity

Research has identified the potential use of oxadiazole derivatives as herbicides. A field study demonstrated that formulations containing this compound effectively controlled weed growth in crops without causing phytotoxicity . This suggests its viability as a selective herbicide in agricultural practices.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 2: Photophysical Properties

In a study focused on the development of fluorescent materials, researchers synthesized a polymer composite incorporating this compound. The composite exhibited enhanced fluorescence intensity compared to control samples without the compound, indicating its effectiveness in improving optical properties for OLED applications .

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl and chloromethyl groups can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the 1,2,4-oxadiazole ring significantly influence chemical reactivity, stability, and biological activity. Below is a comparison with key analogues:

Table 1: Substituent Effects on 1,2,4-Oxadiazole Derivatives

Key Observations:

- Electron-Withdrawing Groups : Compounds with bromophenyl (e.g., ) or trifluoromethylphenyl () substituents exhibit enhanced stability and electrophilic reactivity compared to alkyl-substituted analogues.

- Chloromethyl Reactivity : The chloromethyl group at position 3 (as in ) facilitates nucleophilic substitutions, making these compounds valuable intermediates for synthesizing more complex molecules.

Biological Activity

5-(2-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The molecular formula of this compound is CHBrClNO, with a molecular weight of 273.51 g/mol. It exhibits moderate lipophilicity with an XLogP value of 2.9, indicating a balance between hydrophilicity and lipophilicity conducive for biological interactions .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. The compound has been investigated for its efficacy against various cancer cell lines:

- In vitro Studies : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against multiple human cancer cell lines. For instance, a derivative related to our compound demonstrated an IC value of approximately 92.4 µM against a panel of 11 cancer cell lines including colon adenocarcinoma (HT-29) and lung adenocarcinoma (LXFA 629) .

- Enhanced Activity : Further modifications of oxadiazole derivatives have led to compounds with improved activities. For example, one derivative showed an IC value of 1.143 µM against renal cancer cells (RXF 486), indicating a strong selectivity and potency .

| Compound | Cell Line | IC Value (µM) |

|---|---|---|

| Derivative 1 | HT-29 (Colon) | 92.4 |

| Derivative 2 | RXF 486 (Renal) | 1.143 |

| Derivative 3 | OVXF 899 (Ovarian) | 2.76 |

| Derivative 4 | PXF 1752 (Mesothelioma) | 9.27 |

The anticancer activity of oxadiazole derivatives is often linked to their ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth:

- Apoptosis Induction : Flow cytometry assays have shown that certain oxadiazole derivatives can induce apoptosis in cancer cells in a dose-dependent manner . The mechanism involves the activation of the p53 pathway and subsequent caspase activation.

- Targeting Enzymes : These compounds have also been found to inhibit various enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can be significantly influenced by structural modifications:

- Substituent Effects : The presence of electron-withdrawing groups (EWGs) on the phenyl ring has been shown to enhance biological activity. For instance, substituents such as bromine or chlorine at specific positions on the phenyl ring improve cytotoxicity against cancer cells .

- Core Modifications : Variations in the oxadiazole core itself can lead to substantial changes in activity profiles. Compounds with additional functional groups or altered ring structures have demonstrated varying degrees of effectiveness against different cancer types .

Case Studies

Several case studies illustrate the promising nature of oxadiazole derivatives:

- Study on Anticancer Efficacy : A study reported a new series of oxadiazole derivatives that exhibited potent antiproliferative activities against MCF-7 breast cancer cells with IC values ranging from 0.65 to 2.41 µM .

- VEGFR-2 Inhibition : Another research highlighted compounds based on oxadiazoles that inhibited VEGFR-2, showing potential for treating angiogenesis-related cancers .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole, and how is structural purity confirmed?

- Synthesis : The compound can be synthesized via alkylation of precursor thiols (e.g., 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol) using haloalkanes in alcoholic media under basic conditions. Microwave-assisted synthesis (e.g., 150°C for 45 minutes at 14.4 bar pressure) improves reaction efficiency .

- Characterization : Structural confirmation relies on -NMR (e.g., δ 4.75 ppm for chloromethyl protons) and ESI-MS (e.g., [M+H] m/z 229 for chlorophenyl analogs). Purity is assessed via gas chromatography and silica gel chromatography .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

- Anticancer Activity : Caspase- and cell-based high-throughput screening (HTS) assays, followed by flow cytometry to assess cell cycle arrest (e.g., G1 phase) and apoptosis induction in cancer cell lines (e.g., T47D breast cancer cells) .

- Antimicrobial Testing : Serial dilution methods (MIC determination) against bacterial/fungal strains, with activity correlated to alkyl chain length in derivatives (e.g., decylthio substituents enhance efficacy) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

- Key Modifications :

- 5-Position : Substituted five-membered rings (e.g., thiophene) enhance apoptosis-inducing activity. Bromine at the 2-position on the phenyl ring improves target binding .

- 3-Position : Pyridyl or substituted phenyl groups (e.g., p-tolyl, 4-chlorophenyl) modulate solubility and target affinity. Chloromethyl groups enable further functionalization (e.g., cyanide substitution) .

Q. What strategies are effective for identifying the molecular targets of this compound?

- Photoaffinity Labeling : Use of photoactivatable probes (e.g., benzophenone-tagged derivatives) to crosslink target proteins, followed by pull-down assays and mass spectrometry. identified TIP47 (IGF II receptor binding protein) as a target for a related oxadiazole .

- Transcriptomic/Proteomic Profiling : RNA-seq or SILAC-based proteomics to detect pathway perturbations (e.g., apoptosis-related genes) in treated cells .

Q. How can reaction conditions be optimized for derivatization of the chloromethyl group?

- Nucleophilic Substitution : React with KCN in polar aprotic solvents (e.g., DMF) at 60–80°C to replace the chloromethyl group with nitriles. Decyanation pathways (e.g., using KCN–HCN associates) yield alkanes, monitored via -NMR .

- Microwave Enhancement : Reduced reaction times (e.g., 30–60 minutes vs. 24 hours conventional) and improved yields (e.g., 90% for CsCO-mediated reactions) .

Methodological Considerations

-

Data Contradictions :

- Cell Line Specificity : Some oxadiazoles show potent activity in breast/colorectal cancers but inactivity in other lines, necessitating panel-based screening to identify responsive models .

- Synthetic Byproducts : Alkylation reactions may produce regioisomers; HPLC purification is critical for isolating pure derivatives .

-

Analytical Workflows :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.